A Technical Guide to the Mechanism of Action of AXL Inhibitors in Cancer Cells
A Technical Guide to the Mechanism of Action of AXL Inhibitors in Cancer Cells
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "Axl-IN-16" is extremely limited. One source identifies it as a dual Axl/HIF inhibitor.[1] Due to the scarcity of specific data, this guide will focus on the well-documented mechanism of action of small molecule AXL tyrosine kinase inhibitors (TKIs) as a class, using data from representative compounds to illustrate the core principles of targeting the AXL pathway in cancer.
Introduction: The AXL Receptor Tyrosine Kinase in Oncology
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[2][3][4] First identified in patients with chronic myeloid leukemia, AXL is a transmembrane receptor that, upon activation, initiates several key signaling cascades.[2] While AXL gene alterations are rare, its overexpression is common in many malignancies—including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and pancreatic cancer—and is frequently associated with an aggressive phenotype and poor patient prognosis.
AXL's role is multifaceted, contributing to nearly all hallmarks of cancer. Its activation promotes cell survival, proliferation, migration, and invasion. Critically, AXL signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive capabilities essential for metastasis. Furthermore, AXL expression is a well-documented mechanism of both innate and acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted agents like EGFR inhibitors, and immunotherapy. It also contributes to an immunosuppressive tumor microenvironment, helping cancer cells evade immune surveillance. This central role in tumor progression and drug resistance makes AXL a compelling therapeutic target.
The AXL Signaling Pathway
The canonical activation of AXL occurs upon binding of its primary ligand, the vitamin K-dependent protein Gas6 (Growth arrest-specific 6). This interaction induces receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, triggering downstream signaling. AXL can also be activated through ligand-independent mechanisms, including homodimerization due to overexpression or heterodimerization with other receptors like EGFR or MET.
Once activated, AXL initiates several pro-tumorigenic signaling cascades:
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PI3K/AKT/mTOR Pathway: The p85 subunit of PI3K is recruited to phosphorylated AXL, activating the AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism.
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MAPK/ERK Pathway: The adaptor protein Grb2 binds to phosphorylated AXL, leading to the activation of the RAS/RAF/MEK/ERK pathway, crucial for cell proliferation and differentiation.
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NF-κB Pathway: AXL signaling can lead to the nuclear translocation of NF-κB, a key transcription factor promoting the expression of anti-apoptotic and pro-inflammatory genes.
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JAK/STAT Pathway: AXL can also activate STAT transcription factors, further promoting the expression of genes involved in cell survival and inflammation.
Core Mechanism of Action of AXL Inhibitors
Small molecule AXL inhibitors are typically Type I or Type II ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the intracellular kinase domain of the AXL receptor. This occupation prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor, even in the presence of the Gas6 ligand. The lack of phosphorylation blocks the recruitment of downstream adaptor proteins and enzymes, effectively shutting down all subsequent AXL-mediated signaling pathways.
The primary cellular consequences of AXL inhibition include:
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Inhibition of Cell Proliferation and Survival: By blocking pro-growth and survival signals from pathways like PI3K/AKT and MAPK/ERK, AXL inhibitors reduce cancer cell proliferation and induce apoptosis. This is often observed experimentally as an increase in apoptotic markers like cleaved PARP and cleaved caspases.
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Induction of DNA Damage and Replication Stress: Recent studies have shown that AXL plays a role in the DNA damage response. AXL inhibition can lead to decreased expression of DNA repair genes, impairing homologous recombination (HR) and causing an accumulation of DNA damage (evidenced by increased γH2AX foci) and replication stress. This creates a state of "BRCAness" or HR deficiency, sensitizing cancer cells to inhibitors of other DNA repair proteins, such as PARP or ATR inhibitors.
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Reversal of Drug Resistance and EMT: AXL overexpression is a key mechanism of resistance to EGFR inhibitors (e.g., erlotinib) and chemotherapies. Inhibition of AXL can re-sensitize resistant cells to these therapies. This is often linked to the reversal of the EMT phenotype, marked by an increase in epithelial markers (E-cadherin) and a decrease in mesenchymal markers (vimentin).
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Modulation of the Immune Microenvironment: AXL signaling promotes an immunosuppressive tumor microenvironment. AXL inhibitors can reprogram this environment by increasing the accumulation and activation of CD103+ cross-presenting dendritic cells, which in turn leads to increased proliferation and effector function of tumor-infiltrating CD8+ T cells. This provides a strong rationale for combining AXL inhibitors with immune checkpoint blockers like anti-PD-1 antibodies.
Quantitative Data: Potency of Representative AXL Inhibitors
The potency of AXL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-free enzymatic assays and cell-based proliferation assays.
| Inhibitor Name | Assay Type | Potency (IC50) | Cancer Type / Cell Line | Citation(s) |
| Bemcentinib (BGB324, R428) | Enzymatic | 14 nM | N/A | |
| Cell-based (Proliferation) | 1 - 4 µM | Pancreatic Ductal Adenocarcinoma (PDA) | ||
| Cell-based (Proliferation) | 0.67 to >9.61 µM | Non-Small Cell Lung Cancer (NSCLC) | ||
| UNC2025 | Cell-free | 1.6 nM | N/A | |
| Compound m16 | Enzymatic | 5 nM | N/A | |
| Cell-based (Proliferation) | <100 nM | 4 of 42 tested cancer cell lines | ||
| Unnamed Pyrimidine Series | Enzymatic | 19 nM | N/A |
Key Experimental Protocols
The characterization of AXL inhibitors involves a standard suite of in vitro and in vivo assays to determine their mechanism, potency, and efficacy.
Western Blot for Pathway Inhibition
This technique is used to measure the levels of total and phosphorylated proteins to confirm target engagement and downstream pathway modulation.
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Objective: To assess the inhibition of AXL autophosphorylation and downstream signaling (e.g., p-AKT, p-ERK).
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Methodology:
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Cell Culture and Treatment: Cancer cells with high AXL expression (e.g., A549) are serum-starved.
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Inhibitor Incubation: Cells are pre-treated with various concentrations of the AXL inhibitor for a defined period (e.g., 1-2 hours).
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Ligand Stimulation: Cells are then stimulated with Gas6 (e.g., 5 nM for 15 minutes) to induce AXL phosphorylation.
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Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
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Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is probed with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, and a loading control (e.g., β-actin).
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Detection: Membranes are incubated with secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
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Cell Viability Assay for IC50 Determination
These assays measure cell proliferation and metabolic activity to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
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Objective: To quantify the anti-proliferative potency of the AXL inhibitor.
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Methodology:
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Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: A serial dilution of the AXL inhibitor is added to the wells. A vehicle-only (e.g., DMSO) control is included.
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Incubation: Plates are incubated for a specified period (e.g., 72 hours to 5 days).
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Reagent Addition: A viability reagent is added. Common reagents include MTT, which measures metabolic activity, or luminescent-based reagents like CellTiter-Glo®, which measures ATP content.
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Measurement: The absorbance or luminescence is read using a plate reader.
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Data Analysis: The results are normalized to the vehicle control, and a dose-response curve is generated using non-linear regression to calculate the IC50 value.
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Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are used to quantify inhibitor-induced cell death and cell cycle arrest.
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Objective: To determine if the inhibitor induces apoptosis and/or alters cell cycle progression.
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Methodology:
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Treatment: Cells are treated with the inhibitor at relevant concentrations (e.g., around the IC50) for various time points (e.g., 24, 48, 72 hours).
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Harvesting: Cells (including floating cells in the media) are harvested.
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Staining (Apoptosis): For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI.
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Staining (Cell Cycle): For cell cycle analysis, cells are fixed in ethanol and stained with PI, which intercalates with DNA.
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Flow Cytometry: Stained cells are analyzed on a flow cytometer.
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Data Analysis: For apoptosis, cells are quantified into viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, the distribution of cells in G0/G1, S, and G2/M phases is determined.
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In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of an AXL inhibitor in a physiological context.
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Objective: To assess the ability of the inhibitor to control tumor growth in vivo.
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Methodology:
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Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells.
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Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
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Treatment: Mice are randomized into groups and treated with vehicle, the AXL inhibitor (administered orally or via IP injection), a standard-of-care agent (e.g., gemcitabine), or a combination.
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Monitoring: Tumor volume and mouse body weight are measured regularly.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).
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Data Analysis: Tumor growth curves are plotted to compare the efficacy of different treatment regimens.
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Conclusion
Targeting the AXL receptor tyrosine kinase with small molecule inhibitors represents a powerful strategy in oncology. The core mechanism of action involves the direct inhibition of the AXL kinase domain, leading to a comprehensive blockade of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. This inhibition not only has direct anti-tumor effects but also sensitizes cancer cells to other therapeutic modalities, including DNA damaging agents and immune checkpoint inhibitors, by inducing replication stress and remodeling the tumor microenvironment. The continued development and clinical investigation of potent and selective AXL inhibitors hold significant promise for overcoming drug resistance and improving outcomes for patients with a variety of aggressive cancers.
